REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[N:9]=[CH:8][C:7]([C:10](=[O:13])[CH2:11][CH3:12])=[CH:6][CH:5]=1.Br>C(O)(=O)C>[Br:1][CH:11]([CH3:12])[C:10]([C:7]1[CH:8]=[N:9][C:4]([Cl:3])=[CH:5][CH:6]=1)=[O:13]
|
Name
|
|
Quantity
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45.4 g
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
48.2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=N1)C(CC)=O
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Name
|
|
Quantity
|
0.4 mL
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Type
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reactant
|
Smiles
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Br
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at 80° C. for 30 min, during which a yellow suspension
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
is formed
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Type
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TEMPERATURE
|
Details
|
cooled down to 10° C.
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
WASH
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Details
|
The solid remainder is washed with tert-butyl methyl ether
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Type
|
ADDITION
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Details
|
To a suspension of this intermediate in 800 ml of tert-butyl methyl ether
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Type
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ADDITION
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Details
|
is added 400 ml of a saturated aqueous sodium bicarbonate solution
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Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C=1C=NC(=CC1)Cl)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |